molecular formula C13H16BrNO2 B8384980 5-Bromo-2-(3-hydroxy-3-methylbutyl)isoindolin-1-one

5-Bromo-2-(3-hydroxy-3-methylbutyl)isoindolin-1-one

Cat. No. B8384980
M. Wt: 298.18 g/mol
InChI Key: UWIQCABMQVPXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09365566B2

Procedure details

To methyl 4-bromo-2-(bromomethyl)benzoate (0.220 g, 0.714 mmol) suspended in MeOH (6.0 mL) were added 4-amino-2-methylbutan-2-ol (0.077 g, 0.750 mmol) and Et3N (0.156 mL, 1.107 mmol). The mixture was heated to reflux (85° C.) for 24 hours, then cooled to RT, and concentrated in vacuo to give the title compound, which was used without further purification.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.077 g
Type
reactant
Reaction Step Two
Name
Quantity
0.156 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=O)=[C:4]([CH2:12]Br)[CH:3]=1.[NH2:14][CH2:15][CH2:16][C:17]([CH3:20])([OH:19])[CH3:18].CCN(CC)CC>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:10][CH:11]=1)[C:6](=[O:8])[N:14]([CH2:15][CH2:16][C:17]([OH:19])([CH3:20])[CH3:18])[CH2:12]2

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)CBr
Step Two
Name
Quantity
0.077 g
Type
reactant
Smiles
NCCC(C)(O)C
Name
Quantity
0.156 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CN(C(C2=CC1)=O)CCC(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.